molecular formula C11H20N2O2 B1456511 Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1331777-58-2

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1456511
CAS No.: 1331777-58-2
M. Wt: 212.29 g/mol
InChI Key: JUNBPSANVJHLJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a tetrahydropyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 4-position. The Boc group enhances stability and modulates reactivity, making the compound a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBPSANVJHLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331777-58-2
Record name tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Mechanism of Action

Target of Action

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound. Similar compounds have been used as building blocks for the synthesis of antifolates, which are known to target enzymes involved in the folate pathway, such as dihydrofolate reductase.

Mode of Action

If we consider its potential use in the synthesis of antifolates, we can infer that it might inhibit the action of enzymes in the folate pathway, thereby disrupting the synthesis of nucleotides and inhibiting cell growth and division.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycogen phosphorylase, an enzyme involved in glycogen metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in glycogen breakdown, which may have implications for energy metabolism in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the oxidative stress response. This modulation can lead to changes in cellular metabolism, potentially enhancing the cell’s ability to cope with oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, potentially influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular location.

Biological Activity

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (TBMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TBMP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBMP is an organic molecule characterized by the following structural elements:

  • Molecular Formula : C12_{12}H19_{19}N2_2O2_2
  • CAS Number : 144222-22-0
  • Functional Groups : Tert-butyl group, aminomethyl group, and a carboxylic acid group.

The compound features a tetrahydropyridine ring fused with an aminomethyl group at the fourth carbon position and a carboxylate functional group that enhances its reactivity and solubility characteristics. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that TBMP may exhibit several biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems or exhibit neuroprotective effects.

Neuropharmacological Potential

TBMP's ability to interact with neurotransmitter receptors has been a focal point in recent studies. Preliminary investigations suggest that TBMP may:

  • Influence neurotransmitter release.
  • Exhibit neuroprotective effects against neuronal damage.
  • Potentially act as an agonist or antagonist at specific receptor sites involved in neurological disorders.

The compound's lipophilicity, enhanced by the tert-butyl group, allows it to cross the blood-brain barrier, making it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

While specific mechanisms of action for TBMP are not fully elucidated, its structural features imply possible interactions with:

  • Neurotransmitter Receptors : Similar compounds have been shown to modulate dopamine and serotonin receptors.
  • Enzymatic Inhibition : The carboxylate group may facilitate interactions with enzymes involved in neurotransmission.

Further research is necessary to clarify these interactions quantitatively and qualitatively.

Comparative Analysis with Similar Compounds

A comparison of TBMP with structurally similar compounds provides insight into its unique properties:

Compound NameCAS NumberStructural FeaturesSimilarity Index
Tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate22049056Contains a phenyl group instead of aminomethyl0.93
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate22153296Benzyl substitution on piperidine structure0.92
Tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate20115073Isoquinoline core structure0.92

The unique combination of a tetrahydropyridine ring and an aminomethyl group in TBMP may confer specific pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted TBMP's potential applications in various therapeutic areas:

  • Neuroprotection : In vitro studies suggest that TBMP may protect neuronal cells from oxidative stress and apoptosis. This effect could be mediated through modulation of mitochondrial pathways or inhibition of pro-apoptotic factors.
  • Anticancer Activity : Although primarily focused on neuropharmacology, TBMP has shown preliminary anticancer properties in cell line studies. It exhibited cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its potential as an anticancer agent.
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which is beneficial for treating Alzheimer's disease. Investigating TBMP's effect on cholinesterase enzymes could reveal its potential in this therapeutic area.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (Not explicitly listed) -CH2NH2 ~C12H22N2O2 ~228 Primary amine for derivatization; Boc protection enhances stability
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (286961-14-6) Boronate ester C16H28BNO4 309.21 Suzuki-Miyaura cross-coupling; boiling point: 115–117°C
tert-Butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1537603-47-6) -CH2CH2NH2 C12H22N2O2 226.32 Secondary amine; potential solubility differences vs. aminomethyl analog
tert-Butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1803582-81-1) Methoxypyrimidinyl C15H20N3O3 290.35 Aromatic heterocycle for drug design; requires refrigeration
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (Synthetic intermediate) -C6H4CF3 C17H20F3NO2 328 Bulky electron-withdrawing group; used in TFA-mediated deprotection
tert-Butyl 4-(6-bromo-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (345235-82-7) Bromoindole C18H20BrN2O2 375.27 Halogenated aromatic for cross-coupling; pharmacological scaffold

Physicochemical and Reactivity Comparisons

  • Boiling Points: The boronate analog (CAS 286961-14-6) has a defined boiling point of 115–117°C, while others (e.g., aminomethyl or aminoethyl derivatives) lack explicit data, likely due to decomposition risks .
  • Stability : Boc-protected compounds generally exhibit enhanced shelf stability. However, the methoxypyrimidinyl analog (CAS 1803582-81-1) requires refrigeration, suggesting sensitivity to ambient conditions .
  • Reactivity: The aminomethyl group enables primary amine reactions (e.g., acylation, Schiff base formation). The boronate ester (CAS 286961-14-6) facilitates Suzuki couplings for C–C bond formation . The bromoindole (CAS 345235-82-7) supports palladium-catalyzed cross-coupling reactions .

Commercial Availability and Pricing

  • Boronate Analog (CAS 286961-14-6) : Priced at JPY 35,900–34,000 (Kanto Reagents), reflecting the cost of boronate reagents .
  • Methoxypyrimidinyl Analog (CAS 1803582-81-1) : Available in 1g quantities (price undisclosed) but requires cold storage .
  • Target Compound: Listed as discontinued by CymitQuimica, limiting accessibility compared to analogs like the aminoethyl derivative .

Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents & Conditions Catalyst Yield (%) Notes
Catalytic Hydrogenation tert-butyl piperidine ester, H2, MeOH or EtOH, 30-70 °C Pd(OH)2/C or Pd/C 85.4–95.0 High pressure hydrogenation, recrystallization
Bromomethylation NBS, 0 °C, CH2Cl2 extraction None 92 Bromomethyl intermediate for further reactions
Pd-Catalyzed Suzuki Coupling Boronate ester, bromo-piperidine, Pd(PPh3)4, Na2CO3, 80 °C Pd(PPh3)4 93 Mild conditions, argon atmosphere

Research Findings and Analysis

  • Catalytic hydrogenation is a robust and scalable method with yields often exceeding 90%, suitable for industrial synthesis, especially with palladium hydroxide on carbon catalysts under moderate hydrogen pressures.
  • Bromomethylation provides a valuable intermediate for further functionalization, allowing selective introduction of aminomethyl groups via nucleophilic substitution.
  • Palladium-catalyzed cross-coupling reactions enable the construction of complex aminomethylated tetrahydropyridine frameworks with excellent yields and purity, leveraging modern organometallic catalysis techniques.

The choice of method depends on the desired scale, available starting materials, and downstream synthetic steps. Hydrogenation methods are preferred for direct conversion of piperidine precursors, while cross-coupling strategies offer modular and versatile synthetic routes.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate in laboratory settings?

  • Methodological Answer : Follow stringent personal protective equipment (PPE) requirements:

  • Respiratory protection : Use NIOSH-approved respirators when handling powders to avoid inhalation .
  • Eye protection : Wear chemical goggles and ensure eyewash stations are accessible .
  • Gloves : Use nitrile or neoprene gloves to prevent skin contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. How is this compound synthesized, and what intermediates are critical in its preparation?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions:

  • Step 1 : Introduce the tert-butyl carbamate group to a tetrahydropyridine scaffold using Boc-protection chemistry under anhydrous conditions .
  • Step 2 : Functionalize the 4-position with an aminomethyl group via reductive amination or nucleophilic substitution, often requiring catalysts like palladium or nickel .
  • Key Intermediates : Tert-butyl-protected tetrahydropyridine derivatives (e.g., tert-butyl 4-oxo-piperidine-1-carboxylate) are critical precursors .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., coupling constants for tetrahydropyridine protons) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays (e.g., calcium channel blocking studies) using standardized protocols (IC50_{50} comparisons) .
  • Structural Confirmation : Re-analyze batch purity via X-ray crystallography (if crystalline) to rule out polymorphic effects .
  • Computational Modeling : Perform docking studies to assess binding interactions with target proteins (e.g., NMDA receptors) and correlate with experimental IC50_{50} values .

Q. What strategies optimize the stereochemical control during the synthesis of this compound’s derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the aminomethyl group .
  • Protecting Group Strategy : Employ orthogonal protection (e.g., Fmoc for amines) to prevent racemization during coupling steps .
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at critical steps .

Q. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : The Boc group reduces first-pass metabolism by shielding the amine from cytochrome P450 oxidation, as shown in liver microsome assays .
  • Solubility : LogP calculations (e.g., using ChemAxon software) predict improved lipophilicity, enhancing blood-brain barrier permeability in rodent models .
  • In Vivo Half-Life : Compare plasma concentration-time profiles of Boc-protected vs. deprotected analogs using LC-MS/MS .

Q. What are the best practices for troubleshooting low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Process Optimization : Screen solvents (e.g., THF vs. DCM) and temperatures to minimize side reactions like Boc-group cleavage .
  • Catalyst Loading : Adjust palladium catalyst concentrations (0.5–5 mol%) and ligand ratios (e.g., XPhos) to improve cross-coupling efficiency .
  • Workup Procedures : Use silica gel chromatography with gradient elution (hexane/EtOAc) to recover unreacted starting materials and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

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